Thieno[3,2-b]pyridin-5(4h)-one
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Overview
Description
Thieno[3,2-b]pyridin-5(4H)-one is a heterocyclic compound that features a fused ring system consisting of a thiophene ring and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thieno[3,2-b]pyridin-5(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with α,β-unsaturated carbonyl compounds, followed by cyclization to form the desired heterocyclic structure. The reaction conditions often include the use of acidic or basic catalysts and elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Thieno[3,2-b]pyridin-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the thiophene or pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions such as reflux or microwave irradiation.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted this compound derivatives, depending on the specific reaction and conditions used.
Scientific Research Applications
Thieno[3,2-b]pyridin-5(4H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound exhibits biological activities such as antimicrobial, antiviral, and anticancer properties, making it a candidate for drug development.
Medicine: this compound derivatives are investigated for their potential as therapeutic agents in treating various diseases.
Industry: The compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of Thieno[3,2-b]pyridin-5(4H)-one and its derivatives involves interactions with specific molecular targets and pathways. For example, in medicinal chemistry, the compound may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. The exact mechanism depends on the specific derivative and its target.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-b]pyridine: Another heterocyclic compound with a similar fused ring system but different ring fusion positions.
Benzo[4,5]thieno[2,3-b]pyridine: A compound with an additional benzene ring fused to the thiophene-pyridine system.
Uniqueness
Thieno[3,2-b]pyridin-5(4H)-one is unique due to its specific ring fusion and electronic properties, which confer distinct reactivity and biological activity compared to other similar compounds
Properties
IUPAC Name |
4H-thieno[3,2-b]pyridin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NOS/c9-7-2-1-6-5(8-7)3-4-10-6/h1-4H,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUVYLURQXCSXOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC2=C1SC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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